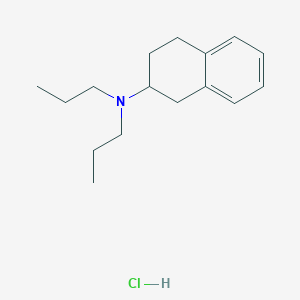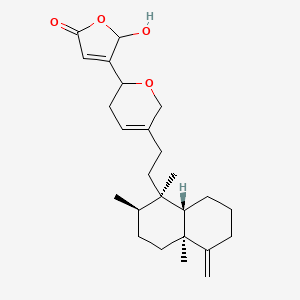
cacospongionolide B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cacospongionolide B is a marine natural product isolated from the sponge Fasciospongia cavernosa. It belongs to a class of compounds known as sesterterpenoids, which are characterized by their twenty-five carbon skeleton. This compound is particularly noted for its anti-inflammatory properties, primarily due to its ability to inhibit secretory phospholipase A2 enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of cacospongionolide B has been accomplished through several synthetic routes. One notable method involves a twelve-step linear sequence. The pivotal transformations include a three-step sequence coupling the two main regions of the natural product and generating the side chain dihydropyran ring . Another method involves highly stereoselective C-glycosidation of a glycal derived from D-arabinose with 3-furyl boronic acid in the presence of a palladium catalyst, followed by B-alkyl Suzuki-Miyaura coupling of in situ generated alkylborane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the complexity and specificity of the synthetic routes. The compound is primarily synthesized in research laboratories for scientific studies.
Chemical Reactions Analysis
Types of Reactions
Cacospongionolide B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and butenolide moieties.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include palladium catalysts, boronic acids, and various oxidizing and reducing agents. Reaction conditions often involve specific temperature and pressure settings to ensure the desired transformations.
Major Products
The major products formed from these reactions include various structural analogs of this compound, which are used to study the compound’s biological activity and interaction with enzymes.
Scientific Research Applications
Cacospongionolide B has several scientific research applications:
Chemistry: The compound serves as a model for studying complex natural product synthesis and the development of new synthetic methodologies.
Biology: It is used to investigate the biological pathways involved in inflammation and the role of secretory phospholipase A2 enzymes.
Industry: While not widely used in industrial applications, the compound’s synthesis and structural analogs provide valuable insights for the development of new pharmaceuticals.
Mechanism of Action
Cacospongionolide B exerts its effects primarily by inhibiting secretory phospholipase A2 enzymes. This inhibition prevents the release of arachidonic acid, a precursor to pro-inflammatory eicosanoids. The compound’s interaction with the enzyme is enantiospecific, meaning it interacts differently with each enantiomer of the enzyme . Additionally, this compound has been shown to induce apoptosis in certain cancer cell lines by affecting mitochondrial transmembrane potential and promoting the expression of pro-apoptotic proteins .
Comparison with Similar Compounds
Cacospongionolide B is unique among sesterterpenoids due to its specific structural features and potent anti-inflammatory properties. Similar compounds include:
Scalaradial: Another marine sesterterpenoid with anti-inflammatory and apoptosis-inducing properties.
Manoalide: A sesterterpenoid known for its ability to inhibit phospholipase A2 and its anti-inflammatory effects.
These compounds share similar biological activities but differ in their structural features and specific mechanisms of action.
Properties
Molecular Formula |
C25H36O4 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
3-[5-[2-[(1R,2R,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]ethyl]-3,6-dihydro-2H-pyran-2-yl]-2-hydroxy-2H-furan-5-one |
InChI |
InChI=1S/C25H36O4/c1-16-6-5-7-21-24(16,3)12-10-17(2)25(21,4)13-11-18-8-9-20(28-15-18)19-14-22(26)29-23(19)27/h8,14,17,20-21,23,27H,1,5-7,9-13,15H2,2-4H3/t17-,20?,21-,23?,24-,25-/m1/s1 |
InChI Key |
CVAZWHZRZNYCOV-ILKJNQADSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@]2([C@H]([C@]1(C)CCC3=CCC(OC3)C4=CC(=O)OC4O)CCCC2=C)C |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC3=CCC(OC3)C4=CC(=O)OC4O)CCCC2=C)C |
Synonyms |
cacospongionolide B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


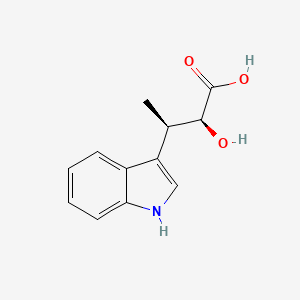
![(1R,4S,5R,9S,10S,13R,15R)-15-acetyloxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B1254126.png)
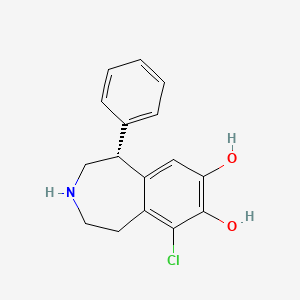
![(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-33-[(1R,2R)-1-hydroxy-2-methylhexyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21,30-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B1254129.png)
![(2S)-2-amino-4-[4-[(Z)-C-[[(3S)-1-[(S)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B1254130.png)
![(2S,3S,4R,5R,6R)-5-amino-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3-amino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-2-(aminomethyl)oxane-3,4-diol](/img/structure/B1254134.png)
![p-Tertbutylcalix[4]arene](/img/structure/B1254135.png)
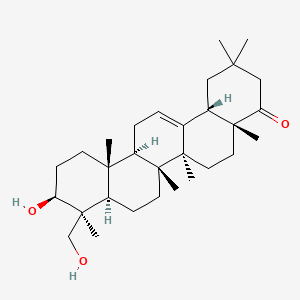
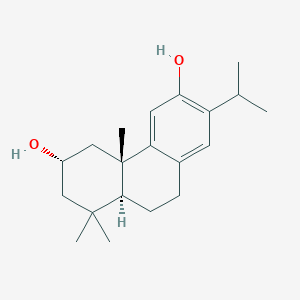

![(3aR,8bR)-5-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-8b-[(8bS)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole](/img/structure/B1254141.png)
![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B1254142.png)
